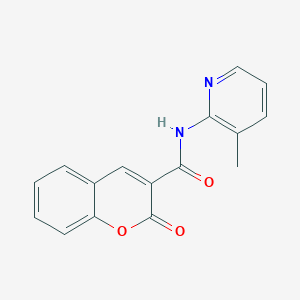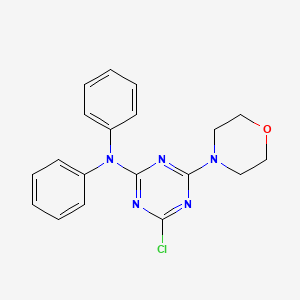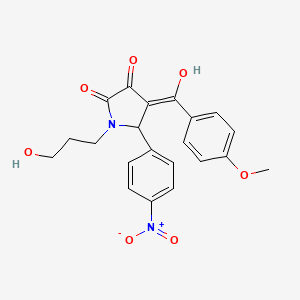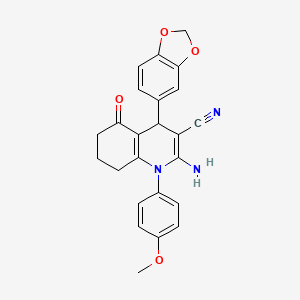
N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its chemical reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-methylpyridine-2-amine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and substituted pyridine derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of FAAH and COX enzymes. By binding to the active sites of these enzymes, it prevents the breakdown of fatty acid amides and prostaglandins, leading to reduced inflammation and pain. Molecular modeling studies have shown that the compound binds in the substrate channel of FAAH, overlapping with the binding site of other non-covalent ligands .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen derivatives: Similar in structure and function, with modifications to the pyridine and chromene moieties.
Ibuprofen derivatives: Share similar inhibitory properties against FAAH and COX enzymes.
Uniqueness
N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a pyridine moiety, which enhances its binding affinity and selectivity for FAAH and COX enzymes. This dual inhibition mechanism distinguishes it from other compounds that typically target only one of these enzymes .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-8-17-14(10)18-15(19)12-9-11-6-2-3-7-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19) |
InChI Key |
FFHAWTDFEPKOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11545839.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11545842.png)
![1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545844.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11545851.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide](/img/structure/B11545866.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11545877.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11545901.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![1-{3'-(4-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone](/img/structure/B11545914.png)
